Product packaging for Methyl 4-formyl-2-methylbenzoate(Cat. No.:CAS No. 74733-23-6)

Methyl 4-formyl-2-methylbenzoate

Cat. No.: B3012191
CAS No.: 74733-23-6
M. Wt: 178.187
InChI Key: LHJKZERUIPGPCK-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The strategic placement of the formyl and methyl ester groups on the benzene (B151609) ring makes Methyl 4-formyl-2-methylbenzoate a valuable intermediate. The aldehyde is susceptible to nucleophilic attack and can be readily converted into other functional groups such as imines, amides, and alcohols, or used in carbon-carbon bond-forming reactions. For instance, it has been used in the synthesis of imines containing both electron-donating and -withdrawing substituents, which are of interest for materials science applications like self-assembled monolayers mdpi.comambeed.com. This adaptability makes it a cornerstone for synthesizing a diverse array of chemical structures.

Applications in the Synthesis of Complex Organic Molecules

The utility of this compound is clearly demonstrated in its application as a starting material for multi-step syntheses. A notable example is its use in the creation of novel isoxazoline (B3343090) derivatives. In these synthetic pathways, the formyl group of this compound first reacts with hydroxylamine (B1172632) hydrochloride in a nucleophilic addition-elimination reaction to form an oxime nih.govacs.org. This intermediate then undergoes a 1,3-dipolar cycloaddition, followed by hydrolysis and further reactions to yield complex isoxazoline compounds nih.gov.

Another documented application is its reaction with 3-(triethoxysilyl)propan-1-amine (APTES) to form Methyl (E)-2-methyl-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzoate mdpi.com. These examples highlight how the compound serves as a foundational element for constructing intricate molecules with specific functionalities.

Role as a Precursor in Pharmaceutical and Agrochemical Synthesis

The most prominent application of this compound to date is in the field of agrochemical synthesis. Recent research has highlighted its role as a key starting material for a new generation of insecticides. nih.govacs.org Scientists have successfully used it to synthesize a series of novel acylthiourea-containing and acylhydrazine-containing isoxazoline insecticides. nih.govacs.org

These compounds have shown potent insecticidal activities against significant agricultural pests such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda) nih.govacs.org. In some cases, the synthesized derivatives exhibited higher efficacy than existing commercial insecticides nih.govacs.org. A patent further supports its application in the preparation of pesticides, specifically insecticides and acaricides google.com. While some commercial suppliers list it for pharmaceutical research, its documented success is most evident in the development of new crop protection agents. ambeed.comsigmaaldrich.commyskinrecipes.com

Overview of Research Trajectories for Formyl- and Methyl-Substituted Benzoate (B1203000) Esters

Research involving formyl- and methyl-substituted benzoate esters is largely driven by the pursuit of new bioactive molecules and functional materials. The core strategy involves using these substituted benzoates as scaffolds and modifying their functional groups to fine-tune the properties of the final product. The development of isoxazoline insecticides from this compound is a prime example of this trajectory, where the initial scaffold is systematically elaborated to create potent and selective active ingredients. nih.govacs.org

Broader research in this area includes the synthesis of various substituted benzoic acid derivatives as intermediates for pharmaceuticals and agrochemicals. guidechem.comguidechem.com For example, related compounds like Methyl 4-cyano-2-methylbenzoate are used as intermediates for anti-inflammatory drugs and insecticides guidechem.com. The overarching trend is to leverage the synthetic accessibility of these building blocks to explore new chemical space and identify compounds with valuable biological or material properties.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

Property Value Source(s)
CAS Number 74733-23-6 sigmaaldrich.comalfachemch.combldpharm.com
Molecular Formula C₁₀H₁₀O₃ alfachemch.com
Molecular Weight 178.18 g/mol bldpharm.com
Appearance Liquid alfachemch.com
Purity ≥97% alfachemch.com

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | alfachemch.com |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name CAS Number Molecular Formula
This compound 74733-23-6 C₁₀H₁₀O₃
3-(triethoxysilyl)propan-1-amine (APTES) 919-30-2 C₉H₂₃NO₃Si
Hydroxylamine hydrochloride 5470-11-1 H₄ClNO
Methyl 4-cyano-2-methylbenzoate 103261-67-2 C₁₀H₉NO₂
4-Bromo-2-methylbenzoic acid 68837-59-2 C₈H₇BrO₂
Indoxacarb 173584-44-6 C₂₂H₁₇ClF₃N₃O₇
Fluralaner 864731-61-3 C₂₂H₁₇Cl₂F₆N₃O₃
Ethiprole 181587-01-9 C₁₃H₉Cl₂F₃N₄OS

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B3012191 Methyl 4-formyl-2-methylbenzoate CAS No. 74733-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-formyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJKZERUIPGPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-23-6
Record name methyl 4-formyl-2-methylbenzoate
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Synthetic Methodologies and Reaction Pathways of Methyl 4 Formyl 2 Methylbenzoate

Direct Synthesis Approaches

Direct synthesis approaches are centered on the functional group interconversion of readily available precursors. These methods are often favored for their efficiency and atom economy. The primary strategies involve the esterification of the corresponding carboxylic acid or the oxidation of a methyl group on a benzoate (B1203000) precursor.

Esterification Reactions of 4-Formyl-2-methylbenzoic Acid

Esterification represents the most direct route to Methyl 4-formyl-2-methylbenzoate, starting from 4-Formyl-2-methylbenzoic acid. This reaction involves the condensation of the carboxylic acid with methanol (B129727). The efficiency of this process is heavily influenced by the choice of catalyst and reaction conditions, which are selected to drive the reaction equilibrium towards the product side.

The Fischer-Speier esterification, or simply Fischer esterification, is a classic and widely employed method for producing esters. tcu.edu This acid-catalyzed reaction involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. tcu.edu For the synthesis of this compound, 4-Formyl-2-methylbenzoic acid is reacted with methanol, and a catalyst such as concentrated sulfuric acid (H₂SO₄) is used. tcu.edugoogle.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. rsc.org This is followed by a nucleophilic attack from the methanol molecule. A series of proton transfer steps then leads to the elimination of a water molecule and the formation of the ester. tcu.edu To achieve a high yield, the reaction equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of methanol or by removing the water as it is formed. tcu.edu

A patent describing the preparation of various methyl esters highlights a process where methanol is added to a mixture of the carboxylic acid and an acid catalyst at temperatures between 100°C and 150°C. google.com This method uses about 1 to 6 moles of methanol per equivalent of carboxylic acid. google.com

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

Parameter Condition Rationale
Carboxylic Acid 4-Formyl-2-methylbenzoic acid Starting material
Alcohol Methanol (excess) Reactant and solvent; drives equilibrium
Catalyst Concentrated H₂SO₄ Protonates the carboxylic acid, activating it for nucleophilic attack
Temperature Reflux Increases reaction rate

| Work-up | Neutralization and extraction | Isolates the ester product from the acid catalyst, excess alcohol, and water |

While acid catalysis is standard for the direct esterification of carboxylic acids, bases like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) are typically used in saponification (the hydrolysis of esters). However, in certain synthetic strategies, bases play a crucial role. For instance, a base can be used to deprotonate the carboxylic acid to form a carboxylate salt. This salt can then react with a methylating agent, such as methyl iodide, in a nucleophilic substitution reaction to form the methyl ester. This is not a direct base-catalyzed esterification with methanol but an alternative pathway involving a base.

In some multi-step syntheses, a base like K₂CO₃ is used in conjunction with other reagents. For example, in the synthesis of related benzoate esters, potassium carbonate is used as a base in a solvent like N,N-dimethylacetamide (DMA).

Oxidation of Methyl 4-methyl-2-methylbenzoate Precursors

An alternative strategy for synthesizing this compound is through the selective oxidation of a methyl group at the benzylic position of a suitable precursor. The starting material for this approach would be Methyl 2,4-dimethylbenzoate. The challenge lies in selectively oxidizing one of the two methyl groups, specifically the one at the para-position, to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the other methyl group or the ester functionality.

Achieving efficient and selective aerobic oxidation of methylarenes to benzaldehydes is a significant challenge due to the risk of over-oxidation. nih.gov Recent research has led to the development of bio-inspired iron-catalyzed methods that address this issue. nih.gov These systems often mimic the function of enzymes like cytochrome P-450. researchgate.net

A study published in Nature Communications reports a bio-inspired iron-catalyzed aerobic oxidation of methylarenes to benzaldehydes with high yields and selectivities, promoted by polymethylhydrosiloxane. nih.gov This method has shown success in oxidizing methylarenes with electron-withdrawing groups. researchgate.net For instance, the oxidation of Methyl 4-methylbenzoate, a compound structurally similar to the required precursor, yielded Methyl 4-formylbenzoate (B8722198) in a moderate yield under these conditions. researchgate.net This suggests that a similar strategy could be applied to selectively oxidize the para-methyl group of Methyl 2,4-dimethylbenzoate. The robustness of this protocol is demonstrated by its application in the late-stage oxidation of complex bioactive molecules. nih.gov

Table 2: Components of a Bio-inspired Iron-Catalyzed Oxidation System

Component Example Role
Catalyst Iron Salt (e.g., FeCl₃) Activates the oxidant
Promoter Polymethylhydrosiloxane (PMHS) Reductant in the catalytic cycle
Oxidant Molecular Oxygen (Air) The terminal oxidant

| Solvent | Acetonitrile (B52724)/Water | Reaction medium |

The selective oxidation of a benzylic C-H bond is a fundamental transformation in organic synthesis. masterorganicchemistry.com Various reagents and catalytic systems have been developed for this purpose. Harsh oxidants like potassium permanganate (B83412) (KMnO₄) typically oxidize the benzylic position all the way to a carboxylic acid. masterorganicchemistry.com Therefore, milder and more selective methods are required to stop the oxidation at the aldehyde stage.

Reagents such as o-Iodoxybenzoic acid (IBX) are known to be effective for the oxidation of benzylic positions to aldehydes. organic-chemistry.org Other strategies involve the use of transition metal catalysts, such as those based on ruthenium or chromium, which can offer greater selectivity under milder conditions. organic-chemistry.org For instance, CrO₃ can be an efficient catalyst for benzylic oxidation when used with periodic acid as the terminal oxidant. organic-chemistry.org The choice of oxidant and catalyst is crucial to prevent the over-oxidation of the newly formed aldehyde group to a carboxylic acid. organic-chemistry.org The development of cost-effective and environmentally benign protocols, for example using hydrogen peroxide as a green oxidant with a molybdenum catalyst, is an active area of research. organic-chemistry.orgorganic-chemistry.org

Multistep Synthetic Routes Involving Functional Group Interconversions

The synthesis of this compound is often achieved through carefully designed multistep sequences. These routes allow for the strategic introduction and modification of functional groups on the aromatic ring, leading to the desired product. Key strategies include the formylation of methyl benzoate precursors, the use of halogenated intermediates to introduce the formyl group or its precursors, and the derivatization of existing benzoic acid frameworks.

Formylation Reactions on Methyl Benzoate Derivatives

Formylation reactions are a direct method for introducing a formyl group (-CHO) onto an aromatic ring. In the context of synthesizing this compound, these reactions would be applied to a suitable methyl benzoate derivative. Classical formylation methods in organic chemistry include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, and the Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.org The choice of method depends on the reactivity of the substrate, as formylation is a type of electrophilic aromatic substitution that works best on electron-rich aromatic rings. wikipedia.org

A noteworthy application of methyl benzoate is its role as a promoter in the N-formylation of primary and secondary amines. iaea.orgresearchgate.netresearchgate.net In this reaction, dimethylformamide (DMF) serves as the formylating agent, and a catalytic amount of methyl benzoate facilitates the transformation, often under microwave irradiation. iaea.orgresearchgate.netresearchgate.netkoreascience.kr This method has been shown to be highly efficient for a variety of amines, producing the corresponding formamides in excellent yields and short reaction times. researchgate.netresearchgate.net The process is particularly effective for the formylation of both cyclic and acyclic secondary amines. researchgate.net While this reaction formylates an amine rather than the benzoate ring itself, it highlights a key reactivity of the methyl benzoate scaffold in promoting formylation chemistry. iaea.orgresearchgate.net

Table 1: N-Formylation of Various Amines using Methyl Benzoate as a Promoter

Amine Substrate Product Yield (%)
3-Phenylpropylamine N-(3-Phenylpropyl)formamide 93
Octylamine N-Octylformamide 92
Benzylamine N-Benzylformamide 95
Piperidine (B6355638) 1-Formylpiperidine 94
Pyrrolidine 1-Formylpyrrolidine 96

Data sourced from a study on the N-formylation of amines under microwave irradiation with methyl benzoate as a promoter. researchgate.net

Reactions Involving Halogenated Benzoate Intermediates

A versatile strategy for the synthesis of this compound involves the use of halogenated benzoate intermediates. Halogens, typically bromine or iodine, serve as useful handles on the aromatic ring, allowing for subsequent conversion into a formyl group through various reactions. For instance, the synthesis of the related Methyl 4-formyl-3-methylbenzoate has been accomplished starting from methyl 4-iodo-3-methylbenzoate. amazonaws.com Similarly, halogenated aromatic compounds, including brominated and iodinated benzoates, have been studied for their reactivity. osti.gov

The introduction of a bromine atom onto the methyl benzoate backbone is a key first step in many synthetic routes. This is typically achieved through electrophilic aromatic substitution. brainly.com The reaction of methyl benzoate with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) leads to the substitution of a hydrogen atom on the benzene (B151609) ring with a bromine atom. brainly.comwordpress.com The ester group of methyl benzoate is a deactivating group, meaning the reaction is slower than the bromination of benzene itself. wordpress.comchegg.com An alternative approach is the side-chain bromination of a methyl-substituted benzoate using reagents like N-bromosuccinimide (NBS), which can be initiated by light or a radical initiator. amazonaws.com

Once a halogenated benzoate intermediate is obtained, the halogen can be converted into a formyl group. One powerful method is through cross-coupling reactions. youtube.com These reactions typically involve a transition-metal catalyst, such as palladium or nickel, to form a new carbon-carbon bond. youtube.comnih.gov For example, an organometallic reagent containing a formyl group equivalent can be coupled with the aryl halide. Another approach is the conversion of the aryl halide to an organometallic species (e.g., a Grignard or organolithium reagent) followed by reaction with a formylating agent like DMF. amazonaws.com The synthesis of Methyl 4-formyl-3-methylbenzoate from methyl 4-iodo-3-methylbenzoate, for example, proceeds by reaction with isopropylmagnesium chloride followed by the addition of DMF. amazonaws.com

Iron-catalyzed cross-electrophile coupling reactions have also been developed, which can couple two electrophilic partners, such as an aryl halide and another organic halide, in the presence of a reductant. nih.gov

Derivatization from Related Benzoic Acid Scaffolds

An alternative pathway to this compound is to begin with a pre-functionalized benzoic acid. If 4-formyl-2-methylbenzoic acid is available, it can be converted to its corresponding methyl ester through Fischer esterification. uomustansiriyah.edu.iqmdpi.com This classic reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. uomustansiriyah.edu.iqmdpi.comyoutube.com The reaction is an equilibrium process, and the yield of the ester can be maximized by using a large excess of methanol or by removing the water that is formed during the reaction. uomustansiriyah.edu.iq

Table 2: List of Compounds

Compound Name
This compound
Methyl benzoate
Dimethylformamide (DMF)
Phosphorus oxychloride
Carbon monoxide
Hydrochloric acid
3-Phenylpropylamine
N-(3-Phenylpropyl)formamide
Octylamine
N-Octylformamide
Benzylamine
N-Benzylformamide
Piperidine
1-Formylpiperidine
Pyrrolidine
1-Formylpyrrolidine
Methyl 4-formyl-3-methylbenzoate
Methyl 4-iodo-3-methylbenzoate
Bromine
Iron(III) bromide
N-bromosuccinimide (NBS)
Isopropylmagnesium chloride
4-formyl-2-methylbenzoic acid
Methanol
Sulfuric acid
Synthesis from 4-Carboxybenzaldehyde

The synthesis of this compound from 4-Carboxybenzaldehyde, also known as 4-formylbenzoic acid, is not a direct, single-step conversion but a multi-step process. A plausible pathway involves the initial esterification of the carboxylic acid group, followed by the introduction of the methyl group at the 2-position, or more practically, starting from a precursor that allows for the selective formation of the formyl group after the main backbone is established.

A feasible conceptual pathway can be broken down as follows:

Esterification of a Precursor : A common starting material for a related synthesis is 2,4-dimethylbenzoic acid. This can be esterified first to yield methyl 2,4-dimethylbenzoate. The classic Fischer esterification method, which involves heating the carboxylic acid in methanol with a catalytic amount of strong acid like sulfuric acid, is a standard procedure for this step. frontiersin.orgsigmaaldrich.com The reaction is an equilibrium process, often driven to completion by using an excess of methanol. frontiersin.org

Selective Oxidation : The subsequent and most critical step is the selective oxidation of the methyl group at the 4-position (para to the ester) to a formyl group, without oxidizing the methyl group at the 2-position or the ester functionality. Metal-free catalytic systems have been developed for the selective oxidation of methyl aromatics using molecular oxygen. mdpi.comresearchgate.net For instance, systems involving catalysts like 4-N,N-Dimethylaminopyridine (DMAP) in combination with an initiator have shown success in oxidizing methylarenes to their corresponding carbonyl compounds. mdpi.comnih.gov The primary oxidation products are often aldehydes and carboxylic acids. mdpi.comrsc.org Precise control of reaction conditions is crucial to favor the formation of the desired aldehyde, this compound.

Table 1: Reaction Conditions for Fischer Esterification of a Benzoic Acid Derivative

ParameterCondition
Reactants 2,4-Dimethylbenzoic Acid, Methanol (excess)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature Reflux
Product Methyl 2,4-dimethylbenzoate
Synthesis from 2-Methyl-4-amino Methyl Benzoate

An alternative synthetic route begins with methyl 4-amino-2-methylbenzoate. This pathway hinges on the transformation of the aromatic amino group into a formyl group via a diazonium salt intermediate.

The key steps in this synthesis are:

Diazotization : The primary aromatic amine, methyl 4-amino-2-methylbenzoate, is converted into its corresponding diazonium salt. lkouniv.ac.in This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). weebly.comselfstudys.com The resulting diazonium salt, methyl 2-methyl-4-diazoniumbenzoate chloride, is highly reactive and usually used immediately in the subsequent step without isolation. selfstudys.com

Formylation via the Beech Reaction : The formyl group can be introduced by replacing the diazonium group. One method for this transformation is the Beech reaction. wikipedia.org This reaction involves treating the aryl diazonium salt with formaldoxime (B1209246) (H₂C=NOH). The intermediate aryl aldoxime is then hydrolyzed, typically under acidic conditions, to yield the final aldehyde product, this compound. wikipedia.org

Table 2: Key Transformations in the Synthesis from an Amino Precursor

StepReaction NameKey ReagentsIntermediate/Product
1 DiazotizationNaNO₂, HCl, 0-5 °CMethyl 2-methyl-4-diazoniumbenzoate salt
2 FormylationBeech ReactionFormaldoxime (H₂C=NOH), then H₃O⁺

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of this compound, green approaches primarily focus on the esterification step, replacing hazardous reagents with more environmentally benign alternatives.

Catalytic Methyl Transfer from Dimethylcarbonate

A significant green alternative to traditional esterification methods that use hazardous alkylating agents like dimethyl sulfate (B86663) or methyl halides is the use of dimethylcarbonate (DMC). DMC is an inexpensive, non-toxic, and environmentally friendly methylating reagent. organic-chemistry.orgsmith.edu

The esterification of the precursor, 4-formyl-2-methylbenzoic acid, can be achieved through a base-catalyzed methyl transfer from DMC. organic-chemistry.orgacs.org This method offers high selectivity for esterification and proceeds under mild conditions. organic-chemistry.orgnih.gov Mechanistic studies, including isotope-labeling experiments, have shown that the reaction likely proceeds via a direct Sₙ2-type methyl transfer from DMC to the carboxylate anion, rather than through a Fisher esterification mechanism where methanol is first generated as a byproduct. organic-chemistry.orgnih.govsmith.edu This direct transfer contributes to the high efficiency and selectivity of the reaction.

Environmentally Benign Reaction Conditions

The use of dimethylcarbonate for the synthesis of this compound embodies several principles of green chemistry, leading to more environmentally benign reaction conditions.

Use of Safer Reagents : DMC is a non-toxic and biodegradable reagent, providing a much safer alternative to highly toxic and carcinogenic methylating agents like dimethyl sulfate and diazomethane. organic-chemistry.orgsmith.edu

Benign Byproducts : The reaction produces only carbon dioxide (CO₂) and methanol as byproducts, the latter of which can be recovered and recycled. organic-chemistry.orggoogle.com This contrasts sharply with traditional methods that can generate significant salt waste.

Mild Reaction Conditions : The base-catalyzed esterification with DMC can be carried out at moderate temperatures (e.g., 90 °C) and does not require harsh acidic or basic conditions or specialized equipment like autoclaves. organic-chemistry.orgacs.org

High Atom Economy : The reaction pathway is efficient, with high selectivity and yield, maximizing the incorporation of atoms from the reactants into the final product. organic-chemistry.orgtandfonline.com

Table 3: Comparison of Esterification Methods

FeatureFischer EsterificationDimethyl SulfateDimethylcarbonate (DMC) Method
Methylating Agent MethanolDimethyl SulfateDimethylcarbonate
Catalyst Strong Acid (e.g., H₂SO₄)None (reagent is electrophilic)Mild Base (e.g., K₂CO₃) organic-chemistry.org
Toxicity LowHigh (Carcinogenic)Low (Non-toxic) organic-chemistry.org
Byproducts WaterSulfate saltsCO₂, Methanol organic-chemistry.org
Conditions Reflux, excess alcoholMild temperatureModerate temperature (~90 °C) organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Formyl 2 Methylbenzoate

Reactions of the Formyl Group

The formyl group is the primary site of reactivity in Methyl 4-formyl-2-methylbenzoate for the reactions discussed herein, participating in both condensation and reduction reactions under specific conditions.

Condensation Reactions

Condensation reactions involving the formyl group are fundamental for creating new carbon-nitrogen and carbon-carbon bonds, leading to a variety of important molecular scaffolds.

Schiff Base Formation (e.g., with Hydroxylamine (B1172632), Phenylhydrazine, Amino Acridone (B373769) Derivatives)

The reaction of the aldehyde in this compound with primary amines leads to the formation of Schiff bases, or imines. This reaction is a nucleophilic addition-elimination process.

With Hydroxylamine: The reaction of this compound with hydroxylamine hydrochloride readily forms the corresponding oxime, methyl (Z)-4-((hydroxyimino)methyl)-2-methylbenzoate. mdpi.comgoogle.com This reaction is typically carried out at room temperature in a solvent such as aqueous ethanol. A base, like sodium acetate (B1210297) or sodium carbonate, is used to neutralize the hydrochloride salt and liberate the free hydroxylamine for reaction. mdpi.comgoogle.comacs.org This transformation is a key step in the synthesis of various isoxazoline (B3343090) derivatives, which have applications in agricultural chemistry. mdpi.comacs.orgnih.gov

Reaction with Hydroxylamine

Reactants Reagents/Solvent Product Reference
This compound, Hydroxylamine hydrochloride Sodium acetate, Ethanol/Water Methyl (Z)-4-((hydroxyimino)methyl)-2-methylbenzoate google.com

With Phenylhydrazine: While direct studies on this compound are not prevalent, the reactivity of analogous aromatic aldehydes is well-documented. For instance, a closely related compound, 4-cyano-3-formylmethylbenzoate, reacts with a variety of arylhydrazines, including phenylhydrazine. google.com These reactions can proceed efficiently under catalyst-free conditions in a water/dichloromethane solvent system at room temperature, yielding the corresponding phenylhydrazone in a short timeframe. google.com The reaction involves the nucleophilic attack of the hydrazine (B178648) on the aldehyde's carbonyl carbon, followed by dehydration.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the aldehyde reacts with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. google.com

This reaction is broadly applicable to aromatic aldehydes and various active methylene compounds like malonic acid, diethyl malonate, and ethyl acetoacetate. mdpi.comacs.org The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product. acs.org Common catalysts include weak organic bases such as piperidine (B6355638) or pyridine, and greener alternatives like ammonium (B1175870) salts have also been employed successfully. acs.orgnih.gov For example, various benzaldehydes undergo condensation with malonic acid using ammonium bicarbonate as a catalyst in a solvent-free procedure to yield cinnamic acid derivatives. nih.gov

General Knoevenagel Condensation

Aldehyde Active Methylene Compound Catalyst Product Type Reference
Aromatic Aldehyde Malonic Acid Ammonium Bicarbonate α,β-Unsaturated Acid nih.gov

Reduction Reactions

The formyl group of this compound can be selectively reduced to a primary alcohol, offering a pathway to hydroxymethyl derivatives while potentially preserving the ester functionality.

Chemoselective Partial Reduction to Alcohols

Chemoselectivity is crucial when multiple reducible functional groups are present. In this compound, both the aldehyde and the ester can be reduced. However, aldehydes are significantly more reactive towards mild reducing agents than esters. This difference in reactivity allows for the chemoselective partial reduction of the formyl group. google.com Using a controlled amount of a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), the aldehyde can be converted to a hydroxymethyl group while leaving the methyl ester group intact. google.com This selective transformation yields methyl 4-(hydroxymethyl)-2-methylbenzoate.

Selective Reduction of Aldehydes in the Presence of Esters

The selective reduction of an aldehyde in the presence of an ester is a common and synthetically useful transformation. mdpi.comgoogle.com For the analogous compound methyl 4-formylbenzoate (B8722198), laboratory experiments demonstrate that sodium borohydride is an effective reagent for this purpose. google.com The reaction is typically performed in an alcohol solvent, such as ethanol, often at reduced temperatures (e.g., in an ice bath) to enhance selectivity. google.com The underlying principle is the higher electrophilicity of the aldehyde's carbonyl carbon compared to the ester's, which is resonance-stabilized. This makes the aldehyde a much better hydride acceptor. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting aldehyde while the ester group remains. google.com

Selective Reduction of Methyl 4-formylbenzoate

Substrate Reducing Agent Solvent Product Outcome Reference

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group in this compound is susceptible to oxidation to yield the corresponding carboxylic acid, monomethyl 2-methylterephthalate. Aldehydes are generally oxidized with ease to form carboxylic acids. acs.orgnih.gov This transformation can be achieved using a variety of oxidizing agents.

Common laboratory-scale oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Fehling's solution. Industrial processes may utilize air or molecular oxygen as the oxidant, often in the presence of transition metal catalysts. nih.gov For instance, the oxidation of substituted toluenes to benzoic acids has been effectively carried out using catalysts such as cobalt acetate in the presence of a bromide source. A similar principle applies to the oxidation of the formyl group. The reaction with air can lead to the formation of peroxo acids as intermediates, which ultimately convert to the stable carboxylic acid. nih.gov This autoxidation process is often activated by light and catalyzed by transition metal salts. nih.gov

Acetal (B89532) Formation for Isolation and Purification

Acetal formation is a common and effective strategy for the protection of aldehyde groups during chemical transformations or for the purification of aldehyde-containing compounds from complex mixtures. In the case of this compound, the formyl group can be selectively converted into an acetal. This strategy has been documented for the purification of the closely related isomer, methyl-4-formylbenzoate (MFB), from byproducts of dimethyl terephthalate (B1205515) (DMT) production. acs.org

The process involves reacting the aldehyde with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. acs.orgorganic-chemistry.org This reaction is an equilibrium, which is driven towards the acetal product by removing the water formed during the reaction, often by using a dehydrating agent like trimethyl orthoformate. organic-chemistry.org The resulting acetal, methyl 4-(dimethoxymethyl)-2-methylbenzoate, exhibits different physical properties, such as solubility, compared to the parent aldehyde and other impurities. This difference allows for its separation, for example, by filtration or crystallization. acs.org Once purified, the acetal can be readily hydrolyzed back to the original aldehyde under aqueous acidic conditions. organic-chemistry.org

Table 1: General Conditions for Acetal Formation

Parameter Condition Purpose
Reagent Excess alcohol (e.g., Methanol) Reactant and solvent
Catalyst Brønsted or Lewis acid To catalyze the reaction
Water Removal Dehydrating agent (e.g., Trimethyl orthoformate) or azeotropic distillation To shift equilibrium towards product formation

Reactions of the Ester Group

Hydrolysis Reactions

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-formyl-2-methylbenzoic acid, under either alkaline or neutral/acidic conditions. The kinetics and mechanism of this reaction are influenced by the substituents on the benzene (B151609) ring.

The alkaline hydrolysis (saponification) of benzoate (B1203000) esters typically follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion. The accepted mechanism for most simple esters is the bimolecular acyl-oxygen cleavage (BAc2) mechanism. stackexchange.com This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate. This is usually the rate-determining step. nih.gov Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid, which is then deprotonated under the basic conditions to yield the carboxylate salt.

For this compound, two competing substituent effects influence the reaction rate:

Steric Hindrance : The methyl group at the ortho- (C2) position presents significant steric hindrance to the incoming hydroxide nucleophile, which can slow down the reaction rate. psu.edu Studies on sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, show they are highly resistant to hydrolysis under standard conditions. stackexchange.compsu.edu

Electronic Effect : The formyl group at the para- (C4) position is an electron-withdrawing group. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus promoting the reaction.

Neutral hydrolysis, where water acts as the nucleophile, is generally much slower than alkaline hydrolysis. For this reaction to proceed at a reasonable rate, high temperatures are often required. psu.edu Studies on methyl benzoates in high-temperature water (250–300 °C) show that hydrolysis can be achieved without added acid or base. psu.edursc.org

The mechanism is similar to alkaline hydrolysis, involving nucleophilic attack by a water molecule on the ester's carbonyl carbon. This is followed by proton transfer and elimination of methanol. For sterically hindered esters, steric factors are found to be more dominant than polar factors in controlling the rate of hydrolysis in high-temperature water. psu.edu The presence of the ortho-methyl group in this compound would be expected to significantly slow the rate of neutral hydrolysis compared to its unhindered para-isomer.

Table 2: Comparison of Hydrolysis Conditions and Influencing Factors

Hydrolysis Type Key Conditions Rate-Determining Step Steric Effect (ortho-methyl) Electronic Effect (para-formyl)
Alkaline Aqueous base (e.g., KOH, NaOH) Nucleophilic attack by OH⁻ Hinders attack, decreases rate Enhances electrophilicity, increases rate

| Neutral | High-temperature water (200-300 °C) | Nucleophilic attack by H₂O | Dominant factor, significantly decreases rate | Minor influence compared to steric effect |

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a functional group within the same molecule. wikipedia.org This can lead to an increased reaction rate and specific stereochemical outcomes. wikipedia.orgnih.gov For ester hydrolysis, a neighboring group can facilitate the reaction by acting as an intramolecular nucleophile or catalyst.

In the case of this compound, the key question is whether the formyl group can participate in the hydrolysis of the ester group. A study on the hydrolysis of methyl o-formylbenzoate provides significant insight. acs.orgacs.org In this ortho-isomer, the aldehyde group can participate in the hydroxide-ion-catalyzed reaction. acs.orgacs.org The mechanism likely involves the initial formation of the hydrated aldehyde (a gem-diol), where one of the hydroxyl groups can then act as an intramolecular nucleophile, attacking the nearby ester carbonyl to form a five-membered ring intermediate (a phthalide). This intramolecular pathway can be significantly faster than the direct intermolecular attack by an external hydroxide ion.

However, for this compound, the formyl group is in the para position, which is too distant to participate directly in an intramolecular attack on the ester group. The neighboring group that could potentially exert an influence is the ortho-methyl group. Unlike functional groups with lone pairs (like -OH or -NH₂) or π-bonds, a methyl group does not participate in hydrolysis via the classical NGP mechanisms. rsc.orgbeilstein-journals.org Instead, its primary influence is through steric hindrance, as discussed previously, which impedes rather than assists the reaction. Therefore, significant rate enhancement due to neighboring group participation is not expected for the hydrolysis of this compound. The dominant effects remain the steric hindrance of the ortho-methyl group and the electronic influence of the para-formyl group.

Transesterification Reactions of this compound

Transesterification is a crucial class of organic reactions where an ester is transformed into another by reaction with an alcohol, acid, or another ester. This process is of significant industrial and synthetic importance. For a molecule like this compound, with both an aldehyde and a methyl ester functional group, the selectivity of such reactions is a key consideration.

Enzyme-Like Catalysis in O-Esterification

The application of biocatalysts, particularly lipases, in esterification and transesterification reactions has garnered significant attention due to their high selectivity, mild reaction conditions, and environmentally friendly nature. researchgate.netnih.gov While direct enzymatic transesterification of this compound is not extensively documented, studies on analogous compounds provide valuable insights.

Enzymes such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have shown remarkable efficiency in catalyzing the transesterification of various methyl benzoates. nih.gov For instance, the enzymatic transesterification of methyl benzoate with glycerol, catalyzed by Novozym 435, has been successfully demonstrated. nih.gov The reaction progress is influenced by factors such as temperature, substrate molar ratio, enzyme concentration, and the nature of the solvent. nih.gov

The chemoselectivity of lipases is a significant advantage. In a molecule like this compound, a key challenge is to achieve transesterification of the methyl ester group without affecting the aldehyde functionality. Lipases are known to exhibit a high degree of functional group tolerance, which could potentially allow for the selective transesterification of the ester.

Table 1: Factors Affecting Enzyme-Catalyzed Transesterification of Methyl Benzoate Analogs

ParameterObservationReference
Enzyme Immobilized lipases like Novozym 435 are highly effective. nih.gov
Temperature Optimal temperatures are typically in the range of 30-65 °C. nih.govnih.gov
Substrates Molar ratio of alcohol to ester influences reaction equilibrium. nih.gov
Solvent Organic solvents are often used, and their nature can impact kinetics. nih.gov
Water Content A minimal amount of water is often necessary for enzyme activity. nih.gov
Chemoselective Esterification

Chemical methods for esterification and transesterification can also be tailored for chemoselectivity. Dehydrogenative cross-coupling of aldehydes with alcohols, catalyzed by transition metal complexes like dimeric rhodium(II) catalysts, presents a modern approach to ester synthesis. rsc.orgrsc.org These methods have demonstrated broad substrate scope, including aromatic aldehydes bearing other functional groups like methyl esters. rsc.orgrsc.org This suggests that under specific catalytic conditions, the aldehyde group of this compound could potentially be selectively converted to an ester in the presence of an alcohol, while the original methyl ester group remains intact.

Conversely, traditional acid-catalyzed esterification or transesterification would likely be less selective. The presence of a strong acid could lead to reactions at both the aldehyde (as a protected acetal) and the ester group. ucla.edu Therefore, achieving chemoselectivity in non-enzymatic systems relies heavily on the choice of catalyst and reaction conditions.

Aromatic Ring Functionalization

The benzene ring of this compound is substituted with three groups: a formyl group (-CHO), a methyl group (-CH₃), and a methyl ester group (-COOCH₃). These substituents exert significant influence on the reactivity and regioselectivity of further functionalization of the aromatic ring.

Electrophilic Aromatic Substitution (EAS) with Control of Regioselectivity

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The substituents on this compound have competing effects:

-CH₃ (methyl group): An activating group and ortho, para-director due to its electron-donating inductive effect and hyperconjugation. youtube.comsaskoer.ca

-CHO (formyl group): A deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org

-COOCH₃ (methyl ester group): A deactivating group and a meta-director, also due to its electron-withdrawing resonance and inductive effects. latech.edu

The positions on the aromatic ring relative to the existing substituents are as follows:

Position 3 is ortho to the methyl group and meta to the formyl group.

Position 5 is meta to the methyl group and ortho to the formyl group, and para to the methyl ester group.

Position 6 is ortho to the methyl group and meta to the methyl ester group.

Therefore, electrophilic substitution is most likely to occur at position 3 and position 6 . The activating effect of the methyl group, even though modest, will likely be the dominant factor in directing the substitution to its ortho positions, which are also meta to the deactivating groups, thus avoiding the strong deactivation at other positions. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 3 compared to position 6.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Influence
-CH₃ Electron-donating (activating)Ortho, Para
-CHO Electron-withdrawing (deactivating)Meta
-COOCH₃ Electron-withdrawing (deactivating)Meta

Nucleophilic Aromatic Substitution (SNAr) on Related Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, usually a halogen. For a derivative of this compound to undergo SNAr, a halogen atom would need to be introduced onto the ring.

The presence of the formyl and methyl ester groups, which are strong electron-withdrawing groups, would activate a halogenated derivative towards nucleophilic attack. The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. Generally, the reactivity of halogens as leaving groups in SNAr follows the trend: F > Cl > Br > I. psu.edu

Kinetic Studies of SNAr Reactions

Kinetic studies on various halogenated aromatic compounds provide a framework for understanding the potential reactivity of a halogenated this compound derivative. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The first step, the nucleophilic addition, is usually the rate-determining step.

Quantum mechanics calculations on polyhalogenated benzaldehydes have shown that the regioselectivity of nucleophilic attack is influenced by the accessibility of the LUMO lobes on the carbon atoms bearing the halogens. wuxiapptec.com For a hypothetical halogenated derivative of this compound, the electron-withdrawing formyl and ester groups would lower the energy of the LUMO and stabilize the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction.

Kinetic data from studies on related compounds, such as the reaction of halogenated nitrobenzenes with nucleophiles, show that the second-order rate constants are significantly influenced by the solvent, the nature of the nucleophile, and the specific electron-withdrawing groups present. nih.govresearchgate.net

Table 3: Factors Influencing Kinetics of SNAr Reactions

FactorInfluence on Reaction RateReference
Leaving Group Rate generally decreases from F to I. psu.edu
Electron-withdrawing Groups Strong EWGs ortho/para to the leaving group increase the rate. wuxiapptec.com
Nucleophile Stronger nucleophiles generally react faster. nih.govresearchgate.net
Solvent Polar aprotic solvents can accelerate the reaction. psu.edu

Cyclization Reactions

This compound, as an aromatic aldehyde, is a versatile precursor in the synthesis of complex heterocyclic structures through cyclization reactions. A notable application is in the construction of the dihydropyrrolo[2,1-a]isoquinoline scaffold, a core structure in various pharmacologically active compounds.

One key synthetic route involves the formal [3+2] cycloaddition of isoquinoline (B145761) derivatives with α,β-unsaturated carbonyl compounds, such as Morita-Baylis-Hillman (MBH) carbonates, which can be derived from aldehydes like this compound. researchgate.netrsc.org Research has demonstrated that these reactions can be efficiently promoted by catalysts or, in some cases, proceed without a catalyst under microwave irradiation. researchgate.netuq.edu.au For example, an iron(III) chloride hexahydrate-catalyzed formal [3+2] cycloaddition between tetrahydroisoquinolines and amide-bearing MBH carbonates yields a variety of highly functionalized dihydropyrrolo[2,1-a]isoquinolines. researchgate.net This cascade reaction proceeds through an Sₙ2'/oxidation/electrocyclization/aromatization sequence, affording products in moderate to good yields. researchgate.net

Similarly, domino reactions between 1-aroyl-substituted 3,4-dihydroisoquinolines and α,β-unsaturated aldehydes provide an efficient, catalyst-free pathway to pyrrolo[2,1-a]isoquinolines under microwave conditions. uq.edu.au These methods highlight the utility of the aldehyde functional group in this compound for engaging in complex, multi-step transformations to build polycyclic frameworks. researchgate.netmdpi.com

ReactantsCatalyst/ConditionsProduct TypeReported Yield (%)Reference
Tetrahydroisoquinolines + Amide-bearing MBH CarbonatesFeCl₃·6H₂ODihydropyrrolo[2,1-a]isoquinolines32–62% researchgate.net
Isoquinoline Imines + MBH CarbonatesCatalyst-freeTetrahydropyrrolo[2,1-a]isoquinolinesup to 96% rsc.org
1-Aroyl-3,4-dihydroisoquinolines + α,β-Unsaturated AldehydesCatalyst-free, MicrowavePyrrolo[2,1-a]isoquinolinesGood yields uq.edu.au

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic studies detailing the reactivity of this compound are not extensively available in the surveyed literature, the principles of its reactivity can be understood by examining kinetic studies of analogous benzoate esters. These studies provide a framework for understanding how factors like rate constants, activation energy, and reaction conditions govern the transformation of this compound.

The rate of a chemical reaction is quantified by its rate constant (k). For reactions involving benzoate esters, such as aminolysis (reaction with an amine), pseudo-first-order rate constants (k_obs) are often determined spectrophotometrically. nih.govnih.gov This is achieved by using a large excess of the amine nucleophile, allowing the change in concentration of the ester or product to be monitored over time. psu.eduscholaris.ca

The relationship between the observed rate constant (k_obs) and the amine concentration can provide insight into the reaction mechanism. nih.gov

A linear plot of k_obs versus amine concentration suggests a simple bimolecular reaction.

An upwardly curving plot indicates a more complex mechanism, often involving a change in the rate-determining step or the participation of a second amine molecule in the transition state (general base catalysis). nih.govnih.gov

From these plots, microscopic rate constants for individual steps of the reaction mechanism (e.g., k₁, k₋₁, k₂) can be dissected. nih.govkoreascience.kr The table below shows representative kinetic data for the aminolysis of a related thionobenzoate ester, illustrating how rate constants are determined and reported.

AminepKak_N (M⁻¹s⁻¹)Reference
Piperazine9.8114.1 nih.gov
Piperidine11.22197 nih.gov
Glycylglycine8.170.821 nih.gov
Ethanolamine9.503.85 nih.gov
Data represents second-order rate constants (k_N) for the reaction of O-4-nitrophenyl thionobenzoate with various amines in H₂O at 25.0 °C. nih.gov

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. msu.edumasterorganicchemistry.com It represents the energy of the transition state, the highest point on the reaction energy diagram. msu.edu A higher activation energy corresponds to a slower reaction.

While specific activation energy values for reactions of this compound were not found in the reviewed literature, it can be determined experimentally by measuring the change in the reaction rate constant at different temperatures and applying the Arrhenius equation. For example, a study on the thermal decomposition of benzoate species on a copper surface determined a rate-controlling process with an activation energy of approximately 29 kcal/mol. nih.gov This value, though for a different system, illustrates the magnitude of the energy barrier that must be overcome for a reaction involving a benzoate structure to proceed.

The rate of a chemical reaction is profoundly influenced by the reaction environment and the properties of the reactants.

Influence of Solvent: The choice of solvent can dramatically alter reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For aminolysis reactions of benzoate esters, a switch from a protic solvent like water to an aprotic polar solvent like acetonitrile (B52724) can lead to significant changes in reactivity. nih.govnih.gov Amines are known to be significantly more basic in aprotic solvents, yet the rate enhancement is not always proportional. nih.gov This is because protic solvents can stabilize charged intermediates through hydrogen bonding, a factor that is absent in aprotic media. This can force a reaction that proceeds through a stable intermediate in water to follow a concerted (single-step) pathway in acetonitrile. nih.gov

Influence of Amine Nature: The structure and basicity of the amine nucleophile are key determinants of reaction rate and mechanism. nih.govrsc.org

Basicity (pKa): Generally, a more basic amine is a more potent nucleophile, leading to a faster reaction. pharmaguideline.commasterorganicchemistry.com This relationship can be visualized using a Brønsted-type plot, which correlates the logarithm of the rate constant (log k_N) with the pKa of the amine's conjugate acid. nih.govkoreascience.kr The slope of this plot, the Brønsted coefficient (β), provides information about the degree of bond formation in the transition state. nih.gov A curved Brønsted plot often signifies a change in the rate-determining step as the amine basicity increases. koreascience.kr

Structure (Primary vs. Secondary): Secondary amines are often more reactive than primary amines of similar basicity in nucleophilic substitution reactions at a carbonyl group. rsc.org This can be attributed to differences in the rates of formation (k₁) and breakdown (k₋₁) of the tetrahedral intermediate formed during the reaction. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-formyl-2-methylbenzoate, both ¹H and ¹³C NMR provide critical data for structural verification.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of the hydrogen atoms in the molecule. Experimental data has been reported, with slight variations in chemical shifts likely attributable to differences in solvent and experimental conditions.

A patent publication reports the following ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz: a multiplet for the aldehydic proton between δ 10.08 and 10.02 ppm, a doublet for one aromatic proton at δ 8.03 ppm (J = 8.4 Hz), a multiplet for the remaining two aromatic protons between δ 7.81 and 7.70 ppm, a multiplet for the methyl ester protons between δ 3.96 and 3.91 ppm, and a singlet for the methyl group on the ring at δ 2.67 ppm. nih.gov Another source reports similar values: δ 10.05 (s, 1H), 8.03 (d, J = 8.4 Hz, 1H), 7.76-7.75 (m, 2H), 3.94 (s, 3H), and 2.65 (s, 3H).

The detailed assignment of these signals is as follows:

Aldehydic Proton (H-c): The most downfield signal at ~10.05 ppm is characteristic of the formyl proton, deshielded by the strong electron-withdrawing effect of the carbonyl group.

Aromatic Protons (H-d, H-e, H-f): The aromatic region shows three distinct signals. The proton adjacent to the formyl group (H-d) is expected to be a doublet, while the other two protons (H-e, H-f) will show more complex splitting. The reported doublet at δ 8.03 ppm and the multiplet around δ 7.75-7.76 ppm correspond to these aromatic protons.

Ester Methyl Protons (H-b): The sharp singlet observed around δ 3.94 ppm is assigned to the three protons of the methyl ester group (-COOCH₃).

Aromatic Methyl Protons (H-a): The singlet at approximately δ 2.65 ppm corresponds to the protons of the methyl group attached directly to the benzene (B151609) ring.

¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CHO~10.05Singlet/Multiplet-1H
Aromatic H~8.03Doublet8.41H
Aromatic H~7.75Multiplet-2H
-COOCH₃~3.94Singlet-3H
Ar-CH₃~2.65Singlet-3H

There is no specific information available in the searched literature regarding the use of two-dimensional (2D) NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound. However, these techniques would be invaluable for unambiguously assigning the proton and carbon signals, especially for the closely spaced aromatic protons and for confirming the connectivity between the methyl groups and the rest of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound is not available in the public domain. However, a theoretical analysis based on the functional groups present allows for the prediction of characteristic absorption bands. The key functional groups are the aldehyde, the methyl ester, and the substituted benzene ring.

The expected IR absorptions would include:

C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The aldehydic C=O stretch typically appears around 1710-1685 cm⁻¹, while the ester C=O stretch is found at a higher frequency, generally in the range of 1750-1735 cm⁻¹. The conjugation with the aromatic ring would shift these bands to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aldehydic C-H bond shows two characteristic, often weak, stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ (a Fermi doublet). Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C-O Stretching: The ester group will exhibit strong C-O stretching bands in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions for the aromatic ring C=C stretching are expected in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound is not found in the surveyed literature. The molecule contains two main chromophores: the substituted benzene ring and the carbonyl groups of the aldehyde and ester functions. These chromophores are expected to give rise to characteristic electronic transitions.

The primary absorptions would be due to:

π → π Transitions:* These strong absorptions, typically occurring at shorter wavelengths (below 300 nm), are associated with the promotion of electrons from π bonding to π* antibonding orbitals within the aromatic ring and the C=O double bonds.

n → π Transitions:* These are weaker absorptions occurring at longer wavelengths, resulting from the promotion of a non-bonding electron (from the oxygen lone pairs) to a π* antibonding orbital of the carbonyl groups. For benzaldehydes, this transition is often observed as a shoulder on the more intense π → π* band. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₁₀H₁₀O₃), the calculated molecular weight is approximately 178.18 g/mol .

Experimental data from Liquid Chromatography-Mass Spectrometry (LCMS) with Electrospray Ionization (ESI) shows a protonated molecular ion peak [M+H]⁺ at m/z = 179.1, which is consistent with the molecular formula. nih.gov

A detailed fragmentation analysis is not available, but a predictable fragmentation pattern would involve the initial formation of the molecular ion (M⁺˙). Subsequent fragmentation could include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester, leading to a fragment at m/z 147.

Loss of the formyl radical (•CHO), resulting in a fragment at m/z 149.

Loss of carbon monoxide (CO) from the formyl group, yielding a fragment at m/z 150.

Mass Spectrometry Data for this compound

Ion TypeReported m/zTechnique
[M+H]⁺179.1LCMS (ESI)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, HRMS provides an experimental mass value that can be compared against the theoretical exact mass calculated from its molecular formula (C₁₀H₁₀O₃). The close agreement between the measured and calculated mass validates the compound's identity.

In research settings where this compound is used as a starting material for the synthesis of more complex molecules, HRMS is routinely employed to verify the structure of the resulting derivatives. nih.govresearchgate.net Instruments such as the Thermo Scientific Q Exactive or a Thermo LTQ Orbitrap XL are utilized for these precise measurements. nih.govresearchgate.net The technique's high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental formulas.

Below is a data table summarizing the key mass spectrometry values for the compound.

ParameterValueSource
Molecular FormulaC₁₀H₁₀O₃N/A
Theoretical Exact Mass178.06300 u
Observed Ion (LCMS)[M+H]⁺ google.com
Observed m/z (LCMS)179.1 google.com

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Despite its power, a review of available scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. If such a study were conducted, it would yield a complete structural model of the molecule.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The data obtained from an SC-XRD analysis also reveals how molecules are arranged within the crystal lattice, a concept known as crystal packing. This packing is governed by various intermolecular interactions that dictate the material's macroscopic properties.

Without a crystal structure for this compound, its specific packing and intermolecular forces cannot be described. However, analysis of structurally similar substituted benzoates and aromatic aldehydes suggests that interactions such as C–H···O hydrogen bonds would likely play a significant role in its crystal structure. nih.gov These weak hydrogen bonds, along with other non-covalent forces, would influence the orientation of molecules relative to one another in the solid state.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the molecular properties of chemical compounds. These theoretical studies provide deep insights into the geometry, electronic structure, and spectroscopic characteristics of molecules, complementing experimental findings. For Methyl 4-formyl-2-methylbenzoate, DFT calculations are instrumental in predicting its behavior and properties at a molecular level.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, theoretical calculations, often performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters.

Interactive Table: Predicted Geometrical Parameters for this compound

ParameterAtom ConnectionPredicted Value (Å/°)
Bond LengthC-C (Aromatic)~1.39 - 1.41 Å
Bond LengthC-C (Methyl)~1.51 Å
Bond LengthC=O (Ester)~1.21 Å
Bond LengthC-O (Ester)~1.36 Å
Bond LengthC=O (Aldehyde)~1.22 Å
Bond AngleC-C-C (Ring)~118 - 121°
Dihedral AngleC-C-C-O (Ester)Defines ester group orientation
Dihedral AngleC-C-C-O (Aldehyde)Defines aldehyde group orientation

Note: The values presented are typical approximate values derived from DFT studies on similar substituted benzoates and are for illustrative purposes. Actual calculated values would be specific to the chosen level of theory and basis set.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Chemical Reactivity Descriptors

The electronic properties of a molecule are paramount to understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Interactive Table: Calculated Electronic Properties and Reactivity Descriptors

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO-Value
LUMO EnergyELUMO-Value
Energy GapΔEELUMO - EHOMOValue
Ionization PotentialI-EHOMOValue
Electron AffinityA-ELUMOValue
Electronegativityχ(I+A)/2Value
Chemical Hardnessη(I-A)/2Value
Electrophilicity Indexωχ²/(2η)Value

Note: Specific values are dependent on the computational method and have not been reported in publicly accessible literature for this specific molecule.

Natural Population Analysis (NPA) and Mulliken Charges

Natural Population Analysis (NPA) and Mulliken population analysis are methods used to calculate the partial atomic charges within a molecule. This provides a quantitative picture of the electron distribution and helps identify electrophilic and nucleophilic sites.

In this compound, the oxygen atoms of the formyl and ester groups are expected to carry significant negative charges due to their high electronegativity, making them nucleophilic centers. Conversely, the carbonyl carbons and the protons of the aldehyde group are likely to be electrophilic, carrying partial positive charges. The distribution of charges across the aromatic ring is influenced by the electronic effects (inductive and resonance) of all three substituents.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often located around hydrogen atoms and carbonyl carbons.

Green regions denote neutral or areas with near-zero potential.

For this compound, the MEP map would visually confirm the findings from NPA/Mulliken analysis, highlighting the electronegative oxygen atoms of the two carbonyl groups in red and the electropositive regions on the formyl proton and aromatic hydrogens in blue.

Spectroscopic Property Prediction

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (IR and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra) are common.

For instance, the calculated IR spectrum would show characteristic vibrational frequencies for the C=O stretching of the aldehyde and ester groups, C-O stretching, aromatic C-C stretching, and C-H stretching vibrations. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra, providing a powerful synergy between theoretical and practical analysis.

Theoretical NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. For this compound, theoretical ¹H and ¹³C NMR spectra can be computed. These calculations help in the precise assignment of the experimentally observed NMR signals to specific atoms within the molecule.

Theoretical chemical shifts are typically calculated and then compared with experimental values to confirm the molecular structure. The accuracy of these predictions is often improved by applying scaling factors or by comparing them to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Table 1: Illustrative Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative to demonstrate the application of the GIAO method, as specific published data for this compound is not available.)

AtomTheoretical δ (ppm)Experimental δ (ppm)
¹H NMR
CHO9.9810.05
Ar-H (position 3)7.958.02
Ar-H (position 5)7.857.91
Ar-H (position 6)7.657.72
OCH₃3.903.94
Ar-CH₃2.602.65
¹³C NMR
C=O (ester)166.5167.2
C=O (aldehyde)192.0192.8
Ar-C (position 1)135.0135.5
Ar-C (position 2)140.0140.7
Ar-C (position 3)130.0130.6
Ar-C (position 4)134.5135.1
Ar-C (position 5)129.5130.1
Ar-C (position 6)132.0132.7
OCH₃52.552.9
Ar-CH₃21.822.3
Vibrational Frequencies and IR Spectra

Theoretical calculations of vibrational frequencies are instrumental in the analysis of infrared (IR) spectra. Using methods like Density Functional Theory (DFT), the vibrational modes of this compound can be computed. These calculations provide a set of frequencies and their corresponding IR intensities, which can be used to generate a theoretical IR spectrum.

By comparing the theoretical spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as the stretching or bending of particular bonds. This detailed assignment helps in confirming the presence of functional groups and understanding the molecule's vibrational dynamics. For instance, characteristic stretching frequencies for the carbonyl groups of the ester and aldehyde, as well as the C-H bonds of the aromatic ring and methyl groups, can be precisely identified.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative, as specific published calculations for this compound are not available.)

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch (Aldehyde)1705
C=O Stretch (Ester)1725
Aromatic C=C Stretch1600-1450
C-O Stretch (Ester)1280
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
UV-Vis Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

These transitions typically involve the promotion of an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy one, like the lowest unoccupied molecular orbital (LUMO). The calculations can identify the nature of these transitions, for example, as π → π* or n → π* transitions, which are characteristic of the aromatic ring and carbonyl groups. This information is crucial for understanding the photophysical properties of the compound.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound (Note: The following data is illustrative, as specific published data for this compound is not available.)

TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO → LUMO3100.45
HOMO-1 → LUMO2850.25
HOMO → LUMO+12500.15

Non-linear Optical (NLO) Properties

Theoretical calculations can also predict the non-linear optical (NLO) properties of this compound. NLO materials are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) of a molecule is a key indicator of its second-order NLO activity.

Computational methods can be employed to calculate the components of the hyperpolarizability tensor. For a molecule to have a significant NLO response, it often needs a substantial difference in electron density distribution, typically achieved with electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the formyl and methyl ester groups act as electron-withdrawing groups, and the methyl group is a weak electron-donating group, all attached to a benzene (B151609) ring. While a strong donor-acceptor system might not be present, computational studies can quantify its potential for NLO applications.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time. These simulations can offer insights into the conformational flexibility and intermolecular interactions of this compound.

Ligand-Protein Interactions (e.g., Molecular Docking for Biological Activity)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of enzymes or to understand the mechanism of action of biologically active molecules. nih.gov

For this compound, molecular docking studies could be performed to investigate its potential interactions with various protein targets. The simulations would place the molecule into the binding site of a protein and calculate a docking score, which estimates the binding affinity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. Such studies could guide the design of new derivatives with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying structural features, QSAR models can predict the activity of new, untested compounds, thereby guiding drug discovery and development efforts.

The core of a QSAR study involves the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. For this compound, key structural features for QSAR analysis would include:

The Benzaldehyde (B42025) Moiety: The formyl group (-CHO) attached to the benzene ring is a known reactive site and can participate in various interactions with biological macromolecules. QSAR studies on benzaldehyde derivatives have shown that the electronic properties and hydrophobicity of substituents on the ring significantly influence their inhibitory activities against enzymes like phenoloxidase. nih.gov The position of the formyl group is also a critical determinant of activity.

The Methyl Benzoate (B1203000) Moiety: The methyl ester group (-COOCH3) contributes to the molecule's polarity, lipophilicity, and potential for hydrogen bonding. Studies on methyl benzoate derivatives have explored their role as inhibitors of enzymes in pathways like the pentose (B10789219) phosphate (B84403) pathway, which is crucial for cancer progression. nih.gov

Based on QSAR studies of related compounds, it is possible to hypothesize the types of biological activities that could be predicted for this compound. For instance, given its benzaldehyde core, it might exhibit inhibitory activity against enzymes where a Schiff base formation with an amino group in the active site is a possible mechanism of action. nih.gov Furthermore, the presence of the methyl ester suggests that its interaction with enzymes that bind benzoate-like structures could be explored. nih.gov

A hypothetical QSAR model for a series of compounds including this compound would involve the generation of a dataset of structurally related molecules with their experimentally determined biological activities (e.g., IC50 values). Molecular descriptors for each compound would then be calculated and correlated with their activities using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms. mdpi.com

Table 1: Key Molecular Descriptors for QSAR Analysis of this compound

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Biological Activity
Electronic Partial Atomic Charges, Dipole MomentGoverns electrostatic interactions with target receptors.
Steric Molecular Volume, Surface AreaInfluences how the molecule fits into a binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions.
Topological Connectivity IndicesDescribes the branching and shape of the molecule.
Quantum Chemical HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge transfer.

The development of a robust QSAR model for this compound and its analogs would enable the virtual screening of new derivatives with potentially enhanced or more specific biological activities, thus accelerating the process of identifying novel therapeutic agents. jmchemsci.com

Applications and Advanced Materials Chemistry

Intermediate in Drug Discovery and Development

Methyl 4-formyl-2-methylbenzoate serves as a crucial starting material in the synthesis of a variety of biologically active compounds, underscoring its importance in the field of medicinal chemistry.

This compound is a well-documented precursor in the production of sophisticated agrochemicals, particularly insecticidal agents. Its formyl group allows for the construction of key heterocyclic systems that are central to the bioactivity of these products.

A notable application is in the synthesis of novel isoxazoline (B3343090) insecticides. Research has demonstrated that this compound can be converted to its corresponding oxime, which then undergoes a 1,3-dipolar cycloaddition reaction. This process forms the core isoxazoline ring structure, which is subsequently elaborated to yield potent insecticidal compounds targeting pests like Plutella xylostella (the diamondback moth). molaid.comambeed.com The synthetic route typically involves the initial reaction of this compound with hydroxylamine (B1172632) hydrochloride to form the oxime intermediate. molaid.comambeed.com This is followed by a cycloaddition with a suitable dienophile to construct the isoxazoline ring, which is then further modified to produce the final active agrochemical. molaid.comambeed.com

Starting MaterialReagentsProduct TypeReference
This compound1. Hydroxylamine hydrochloride2. N-Chlorosuccinimide (NCS), DienophileIsoxazoline-based insecticides molaid.comambeed.com

The chemical reactivity of this compound makes it a valuable starting point for the synthesis of molecules with potential therapeutic uses. Its ability to be transformed into more complex structures is leveraged in the development of modulators for various biological targets.

For instance, this compound has been utilized as an intermediate in the creation of modulators for methyl-modifying enzymes, which are crucial in epigenetic regulation and have implications in various diseases. ambeed.com In one patented synthetic route, the formyl group of this compound is reduced using sodium borohydride (B1222165) to yield methyl 4-(hydroxymethyl)-2-methylbenzoate, a key intermediate that is further elaborated to produce the final enzyme modulators. ambeed.com

Furthermore, it has been employed in the synthesis of farnesoid X receptor (FXR) binding compounds, which are targets for treating metabolic diseases. In these syntheses, the aldehyde functionality is used to construct more complex side chains necessary for receptor binding. A recent patent also highlights its role as an intermediate in the preparation of papain-like protease (PLpro) inhibitors, which are being investigated as potential antiviral agents.

The development of novel anti-cancer agents often relies on the availability of versatile chemical intermediates. While direct synthesis of a marketed anti-cancer drug from this compound is not widely documented, its role as a precursor to modulators of enzymes implicated in cancer provides a clear link to this therapeutic area.

Compounds designed to modulate methyl-modifying enzymes, for which this compound is a precursor, are being investigated for the treatment of various cancers, including breast cancer, prostate cancer, and lymphoma. ambeed.com The rationale is that these enzymes play a critical role in the epigenetic changes associated with tumor development and progression. ambeed.com Therefore, the synthesis of inhibitors or modulators for these enzymes is a key strategy in modern oncology research, establishing this compound as a relevant building block in the anti-cancer drug discovery pipeline. ambeed.com

Role in Complex Organic Synthesis

Beyond its direct applications in bioactive molecule synthesis, this compound is a valuable tool for organic chemists to construct intricate and challenging molecular architectures.

The presence of ortho, meta, and para substituents on the benzene (B151609) ring allows for regioselective transformations, making this compound a strategic component in multi-step syntheses. The aldehyde can be transformed into a wide array of functional groups or used in carbon-carbon bond-forming reactions, while the ester can be hydrolyzed or used in transesterification reactions.

Its use in the synthesis of the previously mentioned isoxazoline insecticides, FXR binders, and PLpro inhibitors demonstrates its role in building complex, three-dimensional structures from a relatively simple starting material. molaid.comambeed.com The controlled, stepwise modification of its functional groups is a key strategy in the efficient assembly of these elaborate molecules.

While the bifunctional nature of this compound, possessing both an electrophilic aldehyde and a latent carboxylic acid (as the methyl ester), makes it a theoretical precursor for certain heterocyclic systems, its specific application in the synthesis of isoindolinones and tetrahydroisoquinolines is not extensively documented in readily available scientific literature.

In principle, the aldehyde could undergo reductive amination, and the resulting amine could potentially cyclize with the ester group (or the corresponding carboxylic acid after hydrolysis) to form an isoindolinone ring. Similarly, transformation into a phenethylamine-like structure could theoretically allow for a Pictet-Spengler type reaction to form a tetrahydroisoquinoline core. However, specific examples of these transformations starting from this compound are not prominently reported.

Development of Functional Materials

The unique combination of functional groups in this compound makes it a molecule of interest for creating materials with tailored properties.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. researchgate.net They are a cornerstone of nanotechnology and are pivotal in the development of molecular electronics, biosensors, and chemical sensors. ripublication.comacs.org The molecules that form SAMs typically have three parts: a head group that anchors to the substrate, a spacer or backbone, and a terminal functional group that dictates the surface chemistry.

While direct studies utilizing this compound in SAMs are not prominent in published literature, its structure contains features relevant for such applications. The carboxylate ester could be hydrolyzed to a carboxylic acid, a common head group for anchoring to metal oxide surfaces. The rigid phenyl ring could serve as a stable backbone, a desirable trait for creating well-ordered monolayers. nih.gov

The terminal formyl (aldehyde) group is particularly significant. It can act as a reactive site for the post-assembly functionalization of the surface. rsc.org For instance, a SAM presenting an aldehyde group could be used to covalently immobilize proteins, DNA, or other biomolecules for biosensing applications. researchgate.netnih.gov Furthermore, the aldehyde group can participate in various chemical reactions, such as Diels-Alder cycloadditions after photoisomerization, allowing for the precise patterning of surfaces with different chemical functionalities. rsc.org This capability is crucial for fabricating complex molecular electronic circuits or multiplexed sensor arrays. rsc.orgdb-thueringen.de

Organic molecules are widely used as corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scirp.org This adsorption is often facilitated by the presence of heteroatoms (like oxygen, nitrogen, or sulfur) and π-electrons in aromatic rings, which can interact with the metal's d-orbitals.

Although specific research on this compound as a corrosion inhibitor is limited, studies on related benzoate (B1203000) derivatives demonstrate their potential. For example, a study on Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, which also contains a methyl benzoate moiety, showed it to be a highly effective corrosion inhibitor for aluminum in nitric acid. researchgate.net The inhibitor molecules adsorb spontaneously onto the metal surface, with the efficiency of inhibition increasing with the concentration of the compound. researchgate.net The mechanism involves the molecule's active sites interacting with the metal, thereby reducing corrosion. researchgate.net

To understand the mechanism of corrosion inhibition, it is crucial to study the adsorption behavior of the inhibitor on the metal surface. This is achieved by fitting experimental data to various adsorption isotherms and calculating key thermodynamic parameters. researchgate.netekb.egresearchgate.net Adsorption isotherms, such as the Langmuir model, describe the equilibrium between the inhibitor in solution and the inhibitor adsorbed on the surface. ripublication.comscirp.org

Thermodynamic parameters provide deeper insight into the nature of the adsorption. The standard free energy of adsorption (ΔG°ads) indicates the spontaneity of the process, with negative values signifying spontaneous adsorption. researchgate.net The standard enthalpy of adsorption (ΔH°ads) reveals whether the process is endothermic (positive value) or exothermic (negative value), while the standard entropy of adsorption (ΔS°ads) describes the change in disorder at the metal-solution interface.

For the related compound, Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, on an aluminum surface, the adsorption process was found to be spontaneous. researchgate.net The following table presents the thermodynamic parameters for its adsorption, illustrating the type of data obtained in such studies.

Table 1: Thermodynamic Parameters for the Adsorption of a Benzoate Derivative on Aluminum researchgate.net

Temperature (K) ΔG°ads (kJ·mol⁻¹) ΔH°ads (kJ·mol⁻¹) ΔS°ads (J·mol⁻¹·K⁻¹)
298 -32.81 -10.43 75.10
308 -33.56 -10.43 75.10
318 -34.31 -10.43 75.10
328 -35.06 -10.43 75.10

Note: The data presented is for Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate and serves as an illustrative example for a benzoate derivative.

Corrosion Inhibitors

Ligand Design and Coordination Chemistry

Coordination compounds, which consist of a central metal ion bonded to one or more molecules or ions called ligands, are fundamental to catalysis, materials science, and bioinorganic chemistry. britannica.comrsc.org The design of ligands with specific electronic and steric properties is key to controlling the structure and reactivity of the resulting metal complexes.

The benzoate anion, derived from benzoic acid, is a versatile ligand in coordination chemistry. nih.gov It typically coordinates to metal ions through its carboxylate group. The coordination can occur in several modes, most commonly as a monodentate ligand (binding through one oxygen atom) or as a bidentate ligand (binding through both oxygen atoms). nih.govmdpi.com In some cases, it can also act as a bridging ligand, linking two or more metal centers together to form polynuclear complexes or coordination polymers. mdpi.comrsc.org

The electronic properties of the benzoate ligand can be tuned by adding substituents to the phenyl ring. The formyl group on this compound is electron-withdrawing, which would decrease the electron density on the carboxylate oxygen atoms. Conversely, the methyl group is electron-donating. These opposing electronic effects can influence the ligand's binding affinity for a metal center and affect the stability and reactivity of the resulting coordination complex. acs.org The specific substitution pattern (ortho- and para- to the carboxylate) also imposes steric constraints that can dictate the geometry of the final complex. mdpi.com Such tailored ligands are essential for creating functional materials like metal-organic frameworks (MOFs) with specific catalytic or fluorescent properties. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-formyl-2-methylbenzoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves esterification of 4-formyl-2-methylbenzoic acid using methanol and a catalytic acid (e.g., SOCl₂ or H₂SO₄). For example, describes synthesizing methyl 4-formylbenzoate via refluxing 4-formylbenzoic acid with SOCl₂ and methanol, achieving 87% yield. For the 2-methyl derivative, analogous methods with 4-formyl-2-methylbenzoic acid could be employed. Key parameters include stoichiometric control of methanol, reaction time (typically 1–3 hours under reflux), and purification via recrystallization or column chromatography. Monitoring by TLC (silica F254 plates) is recommended to track reaction progress .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the formyl proton (~δ 10.06 ppm, singlet) and aromatic protons (δ 7.9–8.2 ppm, doublets). The methyl ester group typically appears at δ 3.9–4.0 ppm (singlet).

  • ¹³C NMR : Key peaks include the formyl carbon (~δ 191–192 ppm) and ester carbonyl (~δ 166–167 ppm).

  • IR : Strong absorption bands for C=O (ester: ~1720 cm⁻¹; formyl: ~1700 cm⁻¹) and C-O (ester: ~1280 cm⁻¹).

  • Comparative analysis with reference spectra (e.g., for analogous compounds) is critical for validation .

    Table 1: Key Spectroscopic Data

    TechniqueCharacteristic PeaksReference Compound
    ¹H NMR (300 MHz)δ 10.06 (s, CHO), 8.16 (d, Ar-H), 3.93 (s, OCH₃)Methyl 4-formylbenzoate
    IR1724 cm⁻¹ (ester C=O), 1707 cm⁻¹ (formyl C=O)Methyl 4-formylbenzoate

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electron density of the formyl group in this compound?

  • Methodological Answer : X-ray crystallography with programs like SHELXL ( ) or WinGX ( ) can refine the structure. For example:

  • Use high-resolution data (≤ 0.8 Å) to model anisotropic displacement parameters for the formyl oxygen.
  • Validate the model using R-factor convergence and residual density maps.
  • Compare bond lengths (C=O: ~1.21 Å) and angles with literature values (e.g., for formyl-containing analogs).
  • Address disorder in the formyl group via PART instructions in SHELXL .

Q. What strategies reconcile conflicting spectroscopic and computational data for the electronic environment of the formyl group?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and IR frequencies. Compare with experimental data to identify discrepancies.
  • Use solvent effects : Polar solvents (e.g., CD₃OD) may shift formyl proton signals upfield.
  • Cross-validate with HSQC/HMBC NMR to confirm coupling between the formyl proton and aromatic carbons.
  • For IR, ensure sample purity (e.g., recrystallization) to avoid overlapping bands from impurities .

Q. How can regioselective functionalization of this compound be achieved for targeted derivatives?

  • Methodological Answer :

  • Formyl group : Use reductive amination (e.g., NaBH₃CN with amines, as in ) or condensation reactions (e.g., Wittig or Knoevenagel).
  • Ester group : Hydrolyze selectively under basic conditions (NaOH/MeOH) to preserve the formyl group.
  • Aromatic ring : Direct electrophilic substitution (e.g., nitration) requires protection of the formyl group (e.g., acetal formation).
  • Monitor selectivity via LC-MS or 2D NMR .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points for this compound?

  • Methodological Answer :

  • Purity : Recrystallize the compound using solvents like ethanol/water ( uses methanol for analogous esters).
  • Polymorphism : Perform DSC/TGA to detect multiple crystalline phases.
  • Literature cross-check : Compare with structurally similar compounds (e.g., reports mp 125–128°C for methyl 4-hydroxybenzoate).
  • Report melting range (e.g., 60–63°C for methyl 4-formylbenzoate, ) rather than a single value .

Software and Tools

Q. Which software is recommended for refining the crystal structure of this compound?

  • Methodological Answer :

  • Use SHELXL ( ) for small-molecule refinement. For macromolecular analogs, SHELXPRO interfaces with CCP4.
  • WinGX ( ) provides a GUI for data processing and visualization (e.g., ORTEP diagrams).
  • Validate structures with PLATON ( ) to check for missed symmetry or twinning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.